molecular formula C17H12Cl2N4O2S2 B2789642 2,5-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-06-4

2,5-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B2789642
CAS-Nummer: 392291-06-4
Molekulargewicht: 439.33
InChI-Schlüssel: BGGLHXCUGKCUGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,5-Dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The structure incorporates two chlorine atoms at the 2- and 5-positions of the benzamide moiety, a phenylamino group, and a ketone functionality (Figure 1).

Eigenschaften

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O2S2/c18-10-6-7-13(19)12(8-10)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGLHXCUGKCUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry.
  • Chlorine substituents : Electron-withdrawing groups that may improve lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of analogues from published studies: tetrazole-based arylureas , triazole-carboxylate derivatives , and thiadiazole-containing ligands .

Key Differences and Implications

Tetrazole derivatives (e.g., 2h, 2j) demonstrated superior auxin/cytokinin activities, likely due to their ability to mimic plant hormones structurally .

Biological Activity :

  • While tetrazole derivatives (e.g., 2h, 2j) showed EC50 values <10 μM in plant growth assays, triazole-carboxylate compounds exhibited moderate activity, suggesting heterocycle choice critically impacts efficacy .
  • Computational studies (e.g., AutoDock Vina) predict that the thiadiazole core in the target compound may favor binding to ATP-binding pockets in kinases due to its planar structure and sulfur atom .

Research Findings and Data

Table 2: Hypothetical Docking Scores (AutoDock Vina) vs. Analogues*

Compound Binding Affinity (kcal/mol) Target Protein Reference
Target Compound -9.2 Hypothetical Kinase X -
Tetrazole derivative (2j) -8.5 Auxin-binding protein
Triazole-carboxylate (4c) -7.8 Cytokinin receptor

*Scores inferred from methodology in ; actual data requires experimental validation.

Q & A

Q. Methodological Guidance :

  • Use anhydrous solvents to prevent hydrolysis of sensitive groups (e.g., amides).
  • Monitor reaction progress via TLC or HPLC to identify intermediate stages .
  • Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:

TechniquePurposeKey ObservationsReference
NMR Confirm molecular connectivity- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, amide NH at δ 10–11 ppm)
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions
IR Identify functional groups- Amide C=O stretch (~1650 cm⁻¹)
- Thioether S-C (~650 cm⁻¹)
MS Determine molecular weight- High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]⁺ ion)
HPLC Assess purity (>95%)- Reverse-phase C18 column with UV detection (λ = 254 nm)

Q. Methodological Guidance :

  • For NMR, dissolve the compound in deuterated DMSO to enhance solubility of polar groups.
  • Use IR to verify the absence of unreacted starting materials (e.g., free -SH groups at ~2550 cm⁻¹).

How can researchers elucidate the reaction mechanisms for thiadiazole and benzamide moiety formation?

Advanced Research Question
Mechanistic studies require kinetic and computational analyses:

  • Thiadiazole Formation :
    • The cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄) forms the 1,3,4-thiadiazole ring .
    • Substituent effects (e.g., electron-withdrawing Cl groups) increase electrophilicity at the reaction center, accelerating ring closure .
  • Benzamide Coupling :
    • Amide bond formation uses coupling agents like EDC/HOBt to activate the carboxylic acid, followed by nucleophilic attack by the amine group on the thiadiazole .

Q. Methodological Guidance :

  • Perform isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation during thiadiazole synthesis.
  • Use DFT calculations to model transition states and identify rate-limiting steps .

What methodologies are recommended for establishing structure-activity relationships (SAR)?

Advanced Research Question
SAR studies require systematic structural modifications and bioassays:

ModificationBiological ImpactMethodologyReference
Chloro Substituents (2,5-position)Enhance lipophilicity and target binding (e.g., kinase inhibition)- Replace Cl with F, Br, or H
- Compare IC₅₀ values in enzyme assays
Thioether Linker Modulates membrane permeability- Replace -S- with -O- or -CH₂-
- Assess cellular uptake via fluorescence tagging

Q. Methodological Guidance :

  • Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., EGFR kinase) and validate with SPR (surface plasmon resonance) binding assays .
  • Test derivatives in in vitro cytotoxicity assays (MTT protocol) against cancer cell lines (e.g., MCF-7, HeLa) .

How should contradictory data regarding biological activity be addressed?

Advanced Research Question
Resolve contradictions through standardized protocols and meta-analysis:

  • Experimental Replication :
    • Use identical cell lines (ATCC-verified) and assay conditions (e.g., 48-hour incubation, 10% FBS).
    • Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Statistical Analysis :
    • Apply ANOVA or mixed-effects models to account for batch effects.
    • Perform meta-analysis of published IC₅₀ values using tools like RevMan to identify outliers .

Q. Methodological Guidance :

  • Publish raw datasets (e.g., absorbance readings, flow cytometry counts) in supplementary materials for transparency.

What advanced computational approaches predict binding affinities with biological targets?

Advanced Research Question
Computational workflows integrate docking, MD simulations, and QSAR:

  • Molecular Docking :
    • Use AutoDock or Schrödinger Suite to screen against targets (e.g., PARP-1, COX-2).
    • Prioritize poses with hydrogen bonds to amide groups and π-π stacking with aromatic residues .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS) to assess binding stability (e.g., RMSD < 2 Å).

Q. Methodological Guidance :

  • Validate docking results with ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔG, ΔH) .

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